molecular formula C9H10BFO5 B13413747 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester

Cat. No.: B13413747
M. Wt: 227.98 g/mol
InChI Key: GRJAEJFIVRTGHA-UHFFFAOYSA-N
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Description

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a boronic acid derivative with the molecular formula C9H10BFO5 and a molecular weight of 227.98 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester typically involves the reaction of 4-carboxy-2-fluorophenylboronic acid with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce different boronic acid derivatives .

Scientific Research Applications

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester involves its ability to form stable complexes with various substrates. This is primarily due to the boronic acid moiety, which can interact with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is unique due to its specific ester moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain types of chemical reactions and applications .

Properties

Molecular Formula

C9H10BFO5

Molecular Weight

227.98 g/mol

IUPAC Name

3-fluoro-4-[hydroxy(2-hydroxyethoxy)boranyl]benzoic acid

InChI

InChI=1S/C9H10BFO5/c11-8-5-6(9(13)14)1-2-7(8)10(15)16-4-3-12/h1-2,5,12,15H,3-4H2,(H,13,14)

InChI Key

GRJAEJFIVRTGHA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)F)(O)OCCO

Origin of Product

United States

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